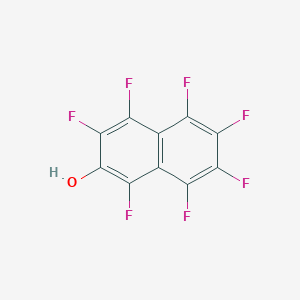

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol

概要

説明

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol is a fluorinated aromatic compound with the molecular formula C₁₀H₂F₇O. This compound is characterized by the presence of seven fluorine atoms attached to a naphthalene ring, with a hydroxyl group (-OH) at the second position. The extensive fluorination imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol can be synthesized through multiple synthetic routes. One common method involves the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in dimethylformamide (DMF) in the presence of sodium bicarbonate (NaHCO₃), yielding 2-methylheptafluoronaphthalene. This intermediate can then be treated with phosphorus pentachloride (PCl₅) to form dichloro (heptafluoronaphthalen-2-yl)acetic acid, which upon further decarboxylation in DMF produces 2-(dichloromethyl)-heptafluoronaphthalene. Heating this compound with cesium fluoride results in the formation of 2-(difluoromethyl)heptafluoronaphthalene .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form partially or fully hydrogenated derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrogenated derivatives.

Substitution: Formation of substituted naphthalene derivatives.

科学的研究の応用

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol involves its interaction with molecular targets through its hydroxyl group and fluorinated aromatic ring. The hydroxyl group can form hydrogen bonds with target molecules, while the fluorine atoms can participate in various non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

類似化合物との比較

2,3,4,5,6,7,8-Heptafluoronaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

1,2,3,4,5,6,7-Heptafluoronaphthalen-8-ol: The hydroxyl group is positioned differently, affecting its interaction with molecular targets.

Uniqueness: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol is unique due to the specific positioning of the hydroxyl group and the extensive fluorination, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.

生物活性

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol (HFN) is a fluorinated organic compound characterized by its unique molecular structure, which includes seven fluorine atoms and a hydroxyl group (-OH) on a naphthalene core. This compound has garnered interest in various scientific fields due to its distinctive physical and chemical properties. This article explores the biological activity of HFN, including its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula: C₁₀H₂F₇O

- Molecular Weight: 270.1 g/mol

- Structure: The extensive fluorination alters the compound's reactivity and solubility compared to non-fluorinated analogs.

The biological activity of HFN is primarily attributed to its hydroxyl group and the fluorinated aromatic system. The hydroxyl group enables HFN to form hydrogen bonds with biological targets, while the fluorine atoms facilitate various non-covalent interactions such as:

- Van der Waals Forces

- Dipole-Dipole Interactions

These interactions can influence the activity of enzymes and receptors, potentially leading to specific biological effects.

Biological Activities

Research indicates that HFN may exhibit several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that HFN may possess antimicrobial effects against certain bacterial strains. This is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Antioxidant Activity: The compound's structure may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems.

- Potential in Drug Development: Due to its unique properties, HFN is being investigated as a potential lead compound in drug discovery, particularly in the development of pharmaceuticals targeting specific diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of HFN against various bacterial strains. The results indicated that HFN demonstrated significant inhibitory effects on Gram-positive bacteria compared to Gram-negative strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 8 |

| Bacillus subtilis | 12 |

This suggests that HFN could be further explored as a candidate for antimicrobial agents.

Study 2: Antioxidant Activity Assessment

Another research focused on assessing the antioxidant potential of HFN using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The findings revealed that:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

The results indicate a dose-dependent increase in antioxidant activity, highlighting the potential health benefits of HFN in mitigating oxidative stress .

特性

IUPAC Name |

1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF7O/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEQEWKAJFTONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)O)F)F)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369295 | |

| Record name | Heptafluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727-49-1 | |

| Record name | Heptafluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。